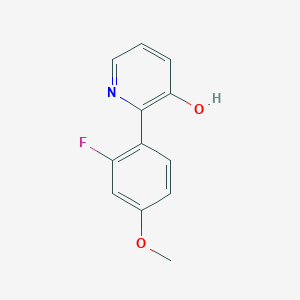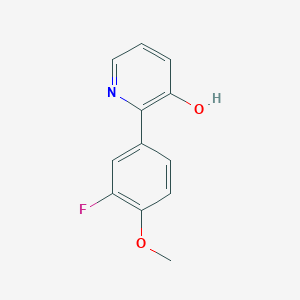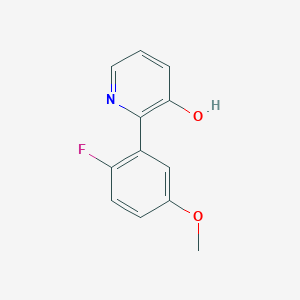
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% (3FMHP) is a compound of interest to the scientific community due to its wide range of applications in research and development. This compound is a fluorinated phenylpyridine with a hydroxyl group and is often used as a starting material for the synthesis of other compounds. It is also used as a reagent in the synthesis of various organic compounds. 3FMHP has been studied extensively and is used in a variety of scientific research applications.
科学的研究の応用
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as heterocycles, amines, and polymers. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. In addition, 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of polymers for use in materials science and engineering.
作用機序
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the hydroxyl group in the molecule is responsible for its reactivity. The hydroxyl group is capable of forming hydrogen bonds and can serve as a nucleophile in organic reactions. Additionally, the fluorine atom in the molecule is believed to increase the reactivity of the compound and make it more reactive than other similar compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it is believed that the compound may have some effects on the body due to its reactivity and the presence of the fluorine atom. It is possible that the compound may have some anti-inflammatory and anti-cancer properties, though this has not been confirmed.
実験室実験の利点と制限
The main advantage of using 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments is its high purity (95%) and its ability to be used as a starting material for the synthesis of other compounds. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is relatively expensive and is not widely available, which can limit its use in some experiments.
将来の方向性
The future of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is quite promising. Further research is needed to better understand the biochemical and physiological effects of the compound and its mechanism of action. Additionally, further studies are needed to explore the potential applications of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% in the synthesis of pharmaceuticals and materials. Finally, further research is needed to explore the potential of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% as a starting material for the synthesis of other compounds.
合成法
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% begins with the reaction of 3-fluoropyridine and 4-methoxyphenylmagnesium bromide. This reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature of 0°C to 10°C. The reaction is then quenched with aqueous sodium hydroxide and the resulting compound is isolated by extraction with ethyl acetate. The isolated compound is then purified by recrystallization from a suitable solvent, such as ethyl acetate. The resulting compound is 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% with a purity of 95%.
特性
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-5-4-8(7-10(11)13)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUTFIPXKOCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CNC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682814 |
Source


|
| Record name | 3-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1261931-80-9 |
Source


|
| Record name | 3-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














